

High-Resolution Mass Spectrometry of Mandelic Acid-13C8: Application Notes and Protocols

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Compound of Interest

Compound Name: Mandelic Acid-13C8

Cat. No.: B15557791

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Introduction

Mandelic acid, an alpha-hydroxy acid, is a significant biomarker for assessing exposure to styrene and is also utilized in pharmaceutical and cosmetic formulations. The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices, mitigating matrix effects and improving method precision. **Mandelic Acid-13C8**, with all eight carbon atoms replaced by the heavy isotope ^{13}C , serves as an ideal internal standard for the quantitative analysis of mandelic acid by high-resolution mass spectrometry (HRMS). Its identical chemical properties to the unlabeled analyte ensure co-elution and similar ionization efficiency, while its distinct mass allows for unambiguous detection.

This document provides detailed application notes and protocols for the analysis of **Mandelic Acid-13C8** using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with Orbitrap technology.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of mandelic acid using **Mandelic Acid-13C8** as an internal standard with LC-HRMS. This data is illustrative and may vary based on the specific instrumentation and matrix used.

Table 1: Linearity and Range

| Analyte | Internal Standard | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r ²) |
|---------------|--------------------|-----------------------------|----------------------------|---|
| Mandelic Acid | Mandelic Acid-13C8 | 1 - 1000 | $y = 1.05x + 0.02$ | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
|---------------|-------------|-------------|
| Mandelic Acid | 0.5 | 1.0 |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
|------------------------|-----------------------|---------------------------------|---------------------------------|--------------|
| Low QC | 5 | < 5% | < 7% | 95 - 105% |
| Medium QC | 50 | < 4% | < 6% | 97 - 103% |
| High QC | 500 | < 3% | < 5% | 98 - 102% |

Experimental Protocols

Sample Preparation (Human Urine)

This protocol outlines the preparation of human urine samples for the quantification of mandelic acid using **Mandelic Acid-13C8** as an internal standard.

Materials:

- Human urine sample
- Mandelic Acid-13C8** internal standard stock solution (1 mg/mL in methanol)

- Working internal standard solution (1 µg/mL in methanol)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water
- 0.22 µm syringe filters

Procedure:

- Thaw frozen urine samples to room temperature and vortex for 30 seconds.
- Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any precipitates.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add 10 µL of the 1 µg/mL **Mandelic Acid-13C8** working internal standard solution.
- Add 400 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds to ensure complete dissolution.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-HRMS Method

Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

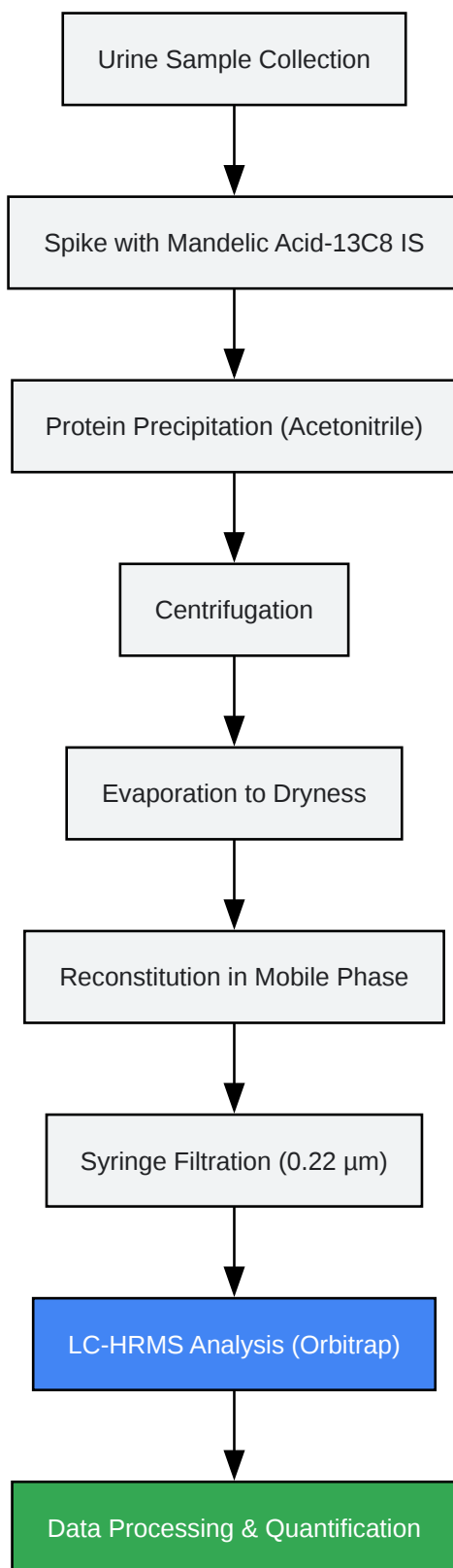
High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap):

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Capillary Voltage: 3.0 kV
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Capillary Temperature: 320°C

- S-Lens RF Level: 55
- Scan Mode: Full Scan MS followed by targeted MS/MS (t-MS²) or Parallel Reaction Monitoring (PRM)
- Full Scan Resolution: 70,000
- Full Scan Range: m/z 100-200
- t-MS²/PRM Resolution: 35,000
- Collision Energy (HCD): 20, 30, 40 eV (stepped)
- Monitored Ions:
 - Mandelic Acid: [M-H]⁻, m/z 151.0400
 - **Mandelic Acid-13C8**: [M-H]⁻, m/z 159.0669

Visualizations

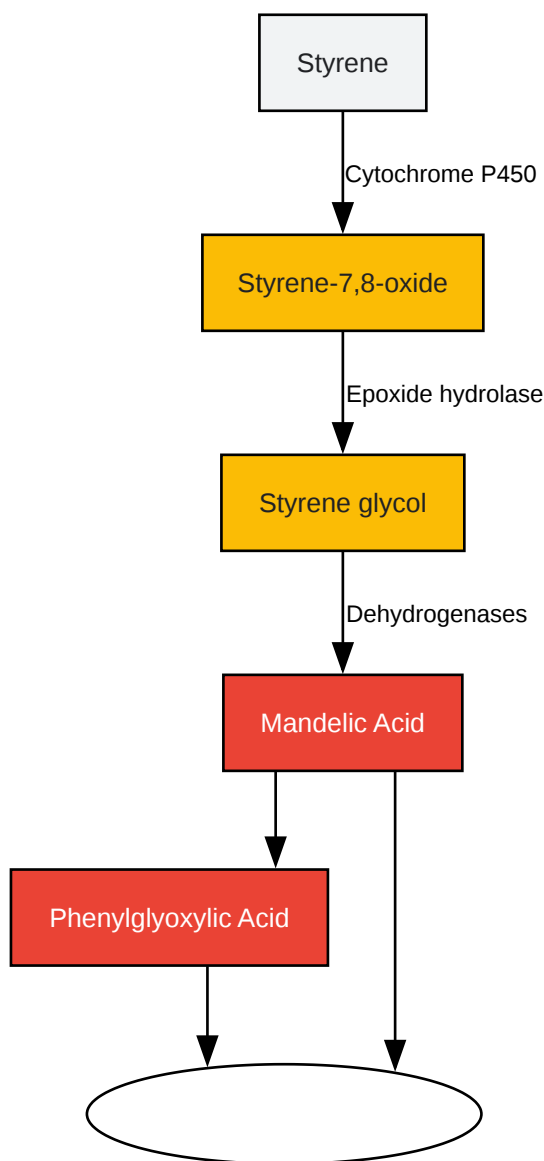
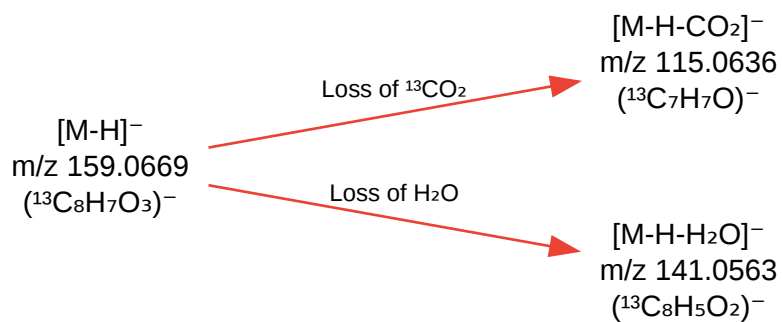
Experimental Workflow



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Caption: Sample preparation and analysis workflow.

Proposed Fragmentation of Mandelic Acid-13C8



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